molecular formula C20H14F3N5O3 B14996536 N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide

N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide

Cat. No.: B14996536
M. Wt: 429.4 g/mol
InChI Key: QJJKBIHZKXYEMQ-UHFFFAOYSA-N
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Description

N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, and a trifluoroacetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[g]pteridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pteridine core.

    Addition of the trifluoroacetamide group: This is typically done through an acylation reaction using trifluoroacetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could lead to the formation of reduced analogs of the original compound.

Scientific Research Applications

N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-butyl-7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide: A similar compound with a butyl group instead of a benzyl group.

    N-(3-ethyl-7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide: Another analog with an ethyl group.

Uniqueness

N-{3-BENZYL-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-2,2,2-TRIFLUOROACETAMIDE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs. The presence of the benzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H14F3N5O3

Molecular Weight

429.4 g/mol

IUPAC Name

N-(3-benzyl-7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C20H14F3N5O3/c1-10-7-13-14(8-12(10)26-18(30)20(21,22)23)25-16-15(24-13)17(29)28(19(31)27-16)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,26,30)(H,25,27,31)

InChI Key

QJJKBIHZKXYEMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C(F)(F)F)N=C3C(=N2)C(=O)N(C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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